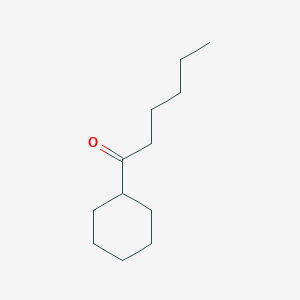

1-Cyclohexylhexan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5665-83-8 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

1-cyclohexylhexan-1-one |

InChI |

InChI=1S/C12H22O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h11H,2-10H2,1H3 |

InChI Key |

STRXPFVWJHWDJC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C1CCCCC1 |

Origin of Product |

United States |

Reactions at the Carbonyl Group:

Nucleophilic Addition: The ketone can readily undergo nucleophilic addition with a variety of reagents. For example, Grignard reagents or organolithium compounds can be used to introduce new carbon-carbon bonds, leading to the formation of tertiary alcohols. chemcess.com

Reduction: The carbonyl group can be reduced to a secondary alcohol (1-cyclohexylhexan-1-ol) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. chemcess.com This transformation is fundamental in the synthesis of more complex structures where a hydroxyl group is required for further reactions.

Wittig Reaction: The Wittig reaction allows for the conversion of the ketone into an alkene, providing a route to compounds with a C=C double bond at this position.

Reductive Amination: Reaction with an amine in the presence of a reducing agent can yield the corresponding amine, opening pathways to nitrogen-containing compounds.

Reactions at the α Position:

Enolate Formation and Alkylation: The protons on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with alkyl halides to introduce new alkyl groups at the α-position, allowing for the elongation and branching of the carbon skeleton.

Halogenation: The α-position can be halogenated under acidic or basic conditions. The resulting α-halo ketone is a versatile intermediate for substitution and elimination reactions.

Rearrangement Reactions:

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone with a peroxy acid to form an ester. This transformation allows for the insertion of an oxygen atom adjacent to the carbonyl group, leading to either a cyclohexyl hexanoate (B1226103) or a hexyl cyclohexanecarboxylate, depending on the migratory aptitude of the respective groups.

Advanced Spectroscopic and Analytical Techniques for 1 Cyclohexylhexan 1 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

High-field ¹H NMR spectroscopy is a powerful tool for determining the precise structure of 1-Cyclohexylhexan-1-one by providing information about the number of different types of protons and their neighboring environments. While specific experimental spectra for this compound are not widely available in public databases, the expected chemical shifts and splitting patterns can be predicted based on the analysis of similar chemical structures, such as cyclohexanone (B45756) and other alkyl ketones.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the cyclohexyl ring and the hexanoyl chain. The protons on the carbon adjacent to the carbonyl group (α-protons) are expected to be the most deshielded and would therefore appear at the highest chemical shift. Specifically, the triplet corresponding to the two protons on the second carbon of the hexanoyl chain (C2'-H₂) would likely be found in the range of 2.2-2.5 ppm. The single proton on the first carbon of the cyclohexyl ring (C1-H) would also be in a similar region, likely appearing as a multiplet due to coupling with adjacent protons.

The protons of the methyl group at the end of the hexanoyl chain (C6'-H₃) would be the most shielded and are expected to appear as a triplet at approximately 0.9 ppm. The remaining methylene (B1212753) protons on both the cyclohexyl ring and the hexanoyl chain would produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.0 and 1.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| C6'-H₃ | ~0.9 | Triplet |

| C3'-H₂, C4'-H₂, C5'-H₂ | ~1.2-1.6 | Multiplet |

| C2-H₂, C3-H₂, C4-H₂, C5-H₂, C6-H₂ | ~1.0-1.9 | Multiplet |

| C2'-H₂ | ~2.3-2.6 | Triplet |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar compounds like ketones, as it typically produces intact molecular ions with minimal fragmentation. sfasu.edu In the positive ion mode, this compound (C₁₂H₂₂O) would be expected to form a protonated molecule, [M+H]⁺.

The exact mass of the neutral molecule is 182.167065 Da. The theoretical exact mass of the protonated molecule, [C₁₂H₂₃O]⁺, would be 183.17434 Da. An experimental HRMS-ESI measurement that provides a mass value within a few parts per million (ppm) of this theoretical value would provide unequivocal confirmation of the elemental composition of this compound.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M] | C₁₂H₂₂O | 182.167065 |

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are fundamental for separating components of a mixture, making them essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides a robust method for quantifying the purity of this compound. The FID is highly sensitive to organic compounds and exhibits a wide linear response range.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction and to determine the optimal solvent system for purification by column chromatography. In the synthesis of this compound, for example, through the Friedel-Crafts acylation of cyclohexane (B81311) with hexanoyl chloride, TLC can be used to track the consumption of the starting materials and the formation of the product.

A silica (B1680970) gel plate typically serves as the stationary phase. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. The polarity of the eluent is adjusted to achieve a retention factor (R_f) for the product that is typically between 0.2 and 0.4 for optimal separation in subsequent column chromatography. Since this compound is more polar than cyclohexane but less polar than any potential alcohol byproducts, their spots will be well-separated on the TLC plate. By comparing the R_f value of the product spot to that of the starting materials, the progress of the reaction can be effectively monitored.

Computational and Theoretical Studies of 1 Cyclohexylhexan 1 One Reactivity and Formation

Density Functional Theory (DFT) Applications in Reaction Pathway Mapping

Density Functional Theory (DFT) has become a important tool in computational chemistry for mapping the reaction pathways of organic transformations. nih.govmdpi.comrsc.org For the synthesis of 1-cyclohexylhexan-1-one, which can be achieved through a Friedel-Crafts acylation of cyclohexane (B81311) with hexanoyl chloride, DFT calculations can be employed to detail the reaction mechanism. wikipedia.orgsigmaaldrich.commasterorganicchemistry.comyoutube.com

The Friedel-Crafts acylation proceeds via the formation of an acylium ion electrophile, which then attacks the cyclohexane ring. sigmaaldrich.commasterorganicchemistry.comyoutube.com DFT can model this process by calculating the energies of the reactants, transition states, and products. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which plays a crucial role in the formation of the acylium ion. wikipedia.orgsigmaaldrich.com Computational studies on similar acylation reactions have shown that the catalyst forms a complex with the acyl chloride, facilitating the cleavage of the C-Cl bond to generate the highly reactive acylium ion. sigmaaldrich.comyoutube.com

A DFT study on the Friedel-Crafts acylation of other aromatic compounds has revealed the importance of the acidic environment in the reaction kinetics. acs.orgresearchgate.net By mapping the potential energy surface, researchers can identify the rate-determining step and the influence of the catalyst on the energy barrier. For the acylation of cyclohexane, DFT calculations would likely show that the formation of the C-C bond between the acylium ion and the cyclohexane ring is the key energetic hurdle.

The general mechanism that can be mapped using DFT involves the following steps:

Formation of a complex between the Lewis acid (e.g., AlCl₃) and hexanoyl chloride.

Generation of the hexanoyl acylium ion.

Electrophilic attack of the acylium ion on the cyclohexane ring, forming a carbocation intermediate.

Deprotonation of the intermediate to yield this compound and regenerate the catalyst.

Thermodynamic and Kinetic Simulations of this compound Synthesis

Thermodynamic and kinetic simulations, often performed in conjunction with DFT calculations, provide quantitative data on the feasibility and rate of a chemical reaction. These simulations are crucial for optimizing synthetic procedures.

An illustrative example of calculated thermodynamic data for the Friedel-Crafts acylation of cyclohexane is presented in the table below. The values are hypothetical but representative of what would be expected from DFT calculations.

| Parameter | Reactants (Cyclohexane + Hexanoyl Chloride) | Products (this compound + HCl) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Enthalpy (H) | -150.5 | -175.2 | -24.7 | - |

| Gibbs Free Energy (G) | -110.8 | -138.1 | - | -27.3 |

Illustrative Thermodynamic Data for this compound Synthesis. This table presents hypothetical thermodynamic data for the synthesis of this compound, as would be predicted by DFT calculations. The negative values for the change in enthalpy (ΔH) and Gibbs free energy (ΔG) suggest an exothermic and spontaneous reaction.

Kinetic Analysis: Kinetic simulations focus on the energy barriers of the reaction, which are represented by the transition states. The activation energy (Ea), calculated as the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy corresponds to a faster reaction. Kinetic studies on Friedel-Crafts acylations have been performed for various aromatic substrates, providing a framework for understanding the kinetics of this compound synthesis. researchgate.netacs.org

The table below shows hypothetical kinetic parameters for the key steps in the synthesis of this compound, as could be determined from DFT calculations.

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Rate Constant (k) at 298 K (s⁻¹) |

| Acylium Ion Formation | 15.2 | 1.5 x 10³ |

| C-C Bond Formation | 22.8 | 2.1 x 10⁻² |

| Deprotonation | 5.1 | 8.9 x 10⁸ |

Illustrative Kinetic Data for this compound Synthesis. This table provides hypothetical kinetic data for the key steps in the synthesis of this compound. The C-C bond formation step is shown as having the highest activation energy, indicating it is the rate-determining step of the reaction.

In Silico Prediction of Spectroscopic Signatures

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govnih.govresearchgate.netualberta.ca The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov For this compound, these calculations would predict the chemical shifts for each unique carbon and proton in the molecule. The accuracy of these predictions can be high enough to aid in the assignment of experimental spectra. nih.govresearchgate.net

Below is a table of predicted ¹³C NMR chemical shifts for this compound, based on what would be expected from GIAO-DFT calculations.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | 212.5 |

| Cyclohexyl C1 | 50.1 |

| Cyclohexyl C2, C6 | 28.3 |

| Cyclohexyl C3, C5 | 26.0 |

| Cyclohexyl C4 | 25.8 |

| Hexanoyl C2 | 42.7 |

| Hexanoyl C3 | 24.5 |

| Hexanoyl C4 | 31.9 |

| Hexanoyl C5 | 22.8 |

| Hexanoyl C6 | 14.1 |

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound. This table presents hypothetical ¹³C NMR chemical shifts for this compound, as would be predicted by GIAO-DFT calculations. The shifts are relative to a standard reference (e.g., TMS).

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks in its IR spectrum. DFT calculations can predict these frequencies by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). wisc.eduq-chem.com The calculated frequencies can then be visualized as a theoretical IR spectrum. For this compound, the most prominent peak would be the C=O stretching vibration, which is characteristic of ketones. Other predictable vibrations include C-H stretching and bending modes. nih.govresearchgate.netresearchgate.net

The following table lists some of the key predicted vibrational frequencies for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | 1715 |

| C-H Stretch (aliphatic) | 2850-2960 |

| C-H Bend | 1450-1470 |

| C-C Stretch | 1100-1250 |

Illustrative Predicted IR Frequencies for this compound. This table shows hypothetical IR vibrational frequencies for this compound, as would be predicted by DFT calculations. The strong absorption predicted around 1715 cm⁻¹ is characteristic of the carbonyl group in a ketone.

Strategic Applications of 1 Cyclohexylhexan 1 One in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds

1-Cyclohexylhexan-1-one serves as a valuable starting material for the synthesis of intricate molecular architectures, particularly in the stereocontrolled formation of alkene derivatives. The ketone functionality provides a handle for olefination reactions, allowing for the introduction of a carbon-carbon double bond with defined stereochemistry.

The synthesis of (E)-alkenes, or trans-alkenes, from ketones is a cornerstone of organic synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for achieving this transformation with high (E)-selectivity. In a potential application, this compound can react with a phosphonate (B1237965) ylide, typically generated by treating a phosphonate ester with a base, to yield the corresponding (E)-alkene. The thermodynamic stability of the (E)-isomer drives the reaction towards its formation.

A specific example illustrating the synthesis of an (E)-alkene from a related substrate is the preparation of (E)-1-cyclohexyl-1-hexene. This was achieved through a modified Julia olefination, which, like the HWE reaction, is known for its high (E)-selectivity. organic-chemistry.org In this method, the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes gives good yields and high stereoselectivity for trans-1,2-disubstituted alkenes. organic-chemistry.org By adapting this methodology, this compound could be envisioned to react with a suitable sulfone-based reagent to afford the desired (E)-alkene derivative.

Table 1: Comparison of Methods for (E)-Alkene Synthesis from Ketones

| Method | Reagents | Stereoselectivity | Key Features |

| Horner-Wadsworth-Emmons | Phosphonate ester, Base | High (E)-selectivity | Water-soluble phosphate (B84403) byproduct, easily removed. |

| Julia-Kocienski Olefination | Heteroaryl sulfone, Base | High (E)-selectivity | Often uses sulfones like 1-phenyl-1H-tetrazol-5-yl sulfone. organic-chemistry.org |

The synthesis of (Z)-alkenes, or cis-alkenes, from ketones often requires more specialized conditions compared to their (E)-counterparts. The Wittig reaction, utilizing unstabilized or semi-stabilized ylides, is a classic method that can provide good to excellent (Z)-selectivity. For this compound, reaction with a non-stabilized phosphorus ylide, such as one derived from an alkyltriphenylphosphonium salt and a strong base like n-butyllithium, would be expected to favor the formation of the (Z)-alkene. The kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible and proceeds through a less sterically hindered transition state, leads to the cis-isomer.

Modifications of the HWE reaction, such as the Still-Gennari modification, also provide a route to (Z)-alkenes. This method employs phosphonate esters with electron-withdrawing groups and specific base and solvent combinations (e.g., KHMDS and THF with 18-crown-6) to enhance the formation of the (Z)-isomer. While no specific examples utilizing this compound are documented, its ketone functionality makes it a suitable candidate for these established (Z)-selective olefination protocols. Another approach involves the visible light-promoted photocatalytic E → Z isomerization, which could be applied to an initially formed (E)-alkene to obtain the (Z)-isomer. rsc.org

Table 2: Strategies for (Z)-Alkene Synthesis from this compound

| Method | Reagents | Stereoselectivity | Key Features |

| Wittig Reaction | Unstabilized phosphorus ylide | Good to excellent (Z)-selectivity | Driving force is the formation of the stable triphenylphosphine (B44618) oxide. |

| Still-Gennari Olefination | Electron-withdrawing phosphonate, KHMDS, 18-crown-6 | High (Z)-selectivity | A modification of the Horner-Wadsworth-Emmons reaction. |

| Photocatalytic Isomerization | (E)-alkene, Photocatalyst, Visible light | Converts (E) to (Z) isomer | A metal-free and environmentally friendly approach. rsc.org |

Utility in the Preparation of Precursors for Pharmaceutically Relevant Compounds

The structural motifs present in this compound make it an intriguing, though not yet widely reported, starting material for the synthesis of precursors to valuable pharmaceutical agents. The combination of a lipophilic cyclohexyl group and a modifiable keto-bearing hexyl chain offers synthetic handles for elaboration into more complex, biologically active molecules.

γ-Aminobutanoic acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are important therapeutic agents for neurological disorders such as epilepsy and neuropathic pain. While direct synthetic routes from this compound to GABA analogues have not been extensively documented, its structure lends itself to hypothetical pathways based on established chemical transformations. For instance, the synthesis of novel cyclohexane (B81311) carboxamide-based GABA agonists has been reported, highlighting the relevance of the cyclohexane moiety in GABAergic drug design. nih.gov

A plausible, albeit theoretical, synthetic route could involve the α-functionalization of the ketone in this compound, followed by a series of transformations to introduce the requisite amino and carboxylic acid functionalities. For example, α-bromination of the ketone, followed by a Favorskii rearrangement, could lead to a cyclopentanecarboxylic acid derivative. Subsequent ring-opening and functional group manipulations could then yield a GABA analogue. Alternatively, the ketone could be converted to an enamine, which could then undergo further reactions to build the necessary pharmacophoric elements. The synthesis of fluorinated ketones for evaluation at the GABA-B receptor further underscores the interest in ketone-based structures for developing new GABAergic modulators. olemiss.eduolemiss.edu

Tamoxifen (B1202) is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of hormone-receptor-positive breast cancer. The core structure of Tamoxifen is a triarylethylene. A common synthetic strategy for Tamoxifen and its analogues involves the McMurry reaction, which is a reductive coupling of two ketone molecules to form an alkene. semanticscholar.orgmdpi.com

While this compound is not a direct precursor, it could be chemically modified to participate in such a synthesis. For instance, the cyclohexyl ring could be aromatized through a dehydrogenation reaction to form a phenyl group. Subsequent functionalization of the hexan-1-one chain could introduce a second aryl group, transforming the molecule into a diaryl ketone. This diaryl ketone could then undergo a McMurry coupling with another suitable ketone, such as 4,4'-dihydroxybenzophenone, to construct the characteristic triarylethylene scaffold of Tamoxifen analogues. semanticscholar.org Although this represents a multi-step process, it highlights the potential of this compound as a versatile building block in a broader synthetic strategy towards complex pharmaceutical agents. The synthesis of novel carbonyl analogs of tamoxifen demonstrates the ongoing interest in ketone-based precursors for these important drugs. frontiersin.orgnih.gov

Participation in Dehydrogenative Coupling Reactions and Related Transformations

Modern organic synthesis increasingly relies on atom-economical and environmentally benign methods, with dehydrogenative coupling reactions emerging as a powerful tool for C-C and C-heteroatom bond formation. These reactions avoid the need for pre-functionalized starting materials, often generating only hydrogen gas as a byproduct. This compound, with its available α-protons, is a prime candidate for such transformations.

Palladium-catalyzed dehydrogenative reactions of ketones are well-established. For example, the α,β-dehydrogenation of cyclic ketones can be achieved using an allyl-palladium catalyst, operating under basic conditions. yale.edu This methodology could be applied to this compound to introduce an α,β-double bond, yielding 1-cyclohexylhex-2-en-1-one. This enone is a valuable intermediate, susceptible to a variety of further transformations such as Michael additions and Diels-Alder reactions. Furthermore, palladium catalysis can facilitate the direct β-arylation of ketones, merging dehydrogenation, aryl-halide activation, and conjugate addition into a single catalytic cycle. uchicago.eduuchicago.edu

Rhodium catalysts have also been employed in the dehydrogenative coupling of ketones. For instance, rhodium-catalyzed multicomponent dehydrogenative annulation has been used to construct complex heterocyclic structures from vinyl ketones. rsc.org While this specific reaction may not be directly applicable to this compound without prior modification, it exemplifies the potential of transition metal-catalyzed dehydrogenative processes involving ketone substrates. The development of iron-catalyzed cross-dehydrogenative coupling for the synthesis of α,β-unsaturated ketones also presents a green and efficient alternative. nih.gov

Table 3: Potential Dehydrogenative Coupling Reactions of this compound

| Reaction Type | Catalyst System | Potential Product |

| α,β-Dehydrogenation | Allyl-Palladium/Base yale.edu | 1-Cyclohexylhex-2-en-1-one |

| β-Arylation | Palladium/Aryl Halide uchicago.edu | β-Aryl-1-cyclohexylhexan-1-one |

| Cross-Dehydrogenative Coupling | Iron(III) chloride/Air nih.gov | α,β-Unsaturated ketone derivatives |

Occurrence and Management as a Byproduct in Industrial Chemical Processes

While this compound is not a primary manufactured product on a large industrial scale, its formation as a byproduct is plausible in several key chemical processes, particularly those involving cyclohexanone (B45756) and C6 feedstocks. The management of such byproducts is crucial for process efficiency, product purity, and environmental compliance.

The most relevant industrial processes where this compound could emerge as a byproduct are the production of adipic acid and caprolactam, both of which are precursors to different types of nylon. chemanalyst.comwikipedia.org The global production of adipic acid is estimated at 2.5 billion kilograms annually, highlighting the massive scale of these operations. wikipedia.org

In the production of adipic acid, cyclohexanone and cyclohexanol (B46403) (known as KA oil) are oxidized, typically with nitric acid. chemanalyst.comwikipedia.org Similarly, the synthesis of caprolactam, the precursor to Nylon 6, predominantly starts from cyclohexanone. wikipedia.orgchemcess.com The industrial production of cyclohexanone itself is achieved through two main routes: the oxidation of cyclohexane and the hydrogenation of phenol. researchgate.net Both routes can generate a variety of byproducts. researchgate.net

The formation of this compound in these streams can be logically inferred through potential side reactions:

Aldol (B89426) Condensation and Related Reactions: In the presence of acidic or basic catalysts used in these processes, cyclohexanone can undergo self-condensation or cross-condensation with other C6 carbonyl compounds that may be present as impurities or intermediates. Subsequent dehydration and hydrogenation steps within the process stream could lead to the formation of this compound.

Acylation Reactions: The presence of C6 carboxylic acid derivatives, such as hexanoic acid or its activated forms, could lead to a Friedel-Crafts-type acylation of cyclohexene, which can be present as an intermediate or impurity. organic-chemistry.orgmasterorganicchemistry.com Subsequent reduction of the double bond would yield this compound.

The management of byproducts like this compound in these industrial settings is multifaceted:

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst choice can minimize the formation of unwanted side products.

Purification: Distillation is a primary method for separating byproducts from the main product stream. The different boiling points of the components allow for their separation.

Recycling and Valorization: Where feasible, separated byproduct streams can be recycled back into the process or investigated for potential applications, turning a waste product into a valuable resource.

Waste Treatment: Non-recyclable and non-valuable byproducts must be disposed of in an environmentally responsible manner, often through incineration or other waste treatment protocols.

While not a commonly used starting material, the chemical structure of this compound offers a versatile scaffold for the construction of more complex molecules in advanced organic synthesis. Its utility lies in the reactivity of the ketone functional group and the potential for functionalization of both the cyclohexyl and hexyl moieties.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C12H22O |

| Molar Mass | 182.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1600-53-9 |

| XLogP3-AA | 3.9 |

Data sourced from PubChem. nih.gov

The strategic applications of this compound in organic synthesis can be categorized based on the types of transformations it can undergo:

Future Research Directions and Emerging Paradigms in 1 Cyclohexylhexan 1 One Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry's shift towards green chemistry necessitates the development of environmentally benign synthetic routes for all chemical compounds, including 1-Cyclohexylhexan-1-one. Traditional syntheses of ketones often rely on harsh oxidizing agents or stoichiometric, non-recoverable reagents, generating significant waste. scribd.comnih.gov Future research will undoubtedly focus on cleaner, more atom-economical alternatives.

A promising avenue is the adoption of catalytic oxidation processes that utilize green oxidants like molecular oxygen or hydrogen peroxide. researchgate.net For instance, the oxidation of cyclohexanol (B46403) to cyclohexanone (B45756) using sodium hypochlorite (B82951) in the presence of acetic acid presents a greener alternative to chromium-based oxidants, producing non-hazardous byproducts like water and sodium chloride. scribd.com Similar strategies could be adapted for the synthesis of this compound, potentially starting from 1-cyclohexylhexan-1-ol.

Another sustainable approach involves the use of biocatalysis. Engineered enzymes and whole-cell systems can perform highly selective oxidations under mild, aqueous conditions. rsc.orgrsc.org For example, a multi-enzyme biocatalytic cascade has been developed for the synthesis of nylon precursors from cyclohexanol, demonstrating the power of this approach. rsc.orgrsc.org The development of specific enzymes for the oxidation of the corresponding alcohol precursor to this compound would represent a significant step towards a truly sustainable synthesis.

Furthermore, mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is gaining traction. nih.govbeilstein-journals.org Friedel-Crafts acylation, a classic method for ketone synthesis, has been successfully performed under mechanochemical conditions, offering a solvent-free route to aromatic ketones. nih.govbeilstein-journals.org Investigating the feasibility of a mechanochemical Friedel-Crafts acylation of cyclohexane (B81311) with hexanoyl chloride or a related acylating agent could provide a novel, eco-friendly pathway to this compound.

A summary of potential sustainable synthetic routes is presented below:

| Synthetic Approach | Precursors | Potential Advantages |

| Catalytic Oxidation | 1-Cyclohexylhexan-1-ol, Green Oxidant (e.g., H₂O₂) | Reduced waste, use of non-toxic reagents |

| Biocatalysis | 1-Cyclohexylhexan-1-ol | High selectivity, mild reaction conditions, aqueous media |

| Mechanochemistry | Cyclohexane, Hexanoyl Chloride | Solvent-free, potentially higher energy efficiency |

Exploration of Asymmetric Catalysis for Chiral Derivatives of this compound

The introduction of chirality into molecules is a cornerstone of modern medicinal and materials chemistry. While this compound itself is achiral, its derivatives, particularly those functionalized at the alpha-position to the carbonyl group, can be chiral. Asymmetric catalysis offers the most efficient way to produce enantiomerically enriched compounds.

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of ketones. nih.govyoutube.com Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol (B89426) and Michael reactions on cyclohexanones with high enantioselectivity. nih.gov These methods could be adapted to react this compound with various electrophiles to generate chiral derivatives. For example, a one-pot, three-component reaction has been developed for the synthesis of highly substituted chiral cyclohexanes. researchgate.net

Metal-based asymmetric catalysis also holds significant promise. Chiral complexes of metals like copper, zinc, and rhodium have been used to catalyze a wide range of asymmetric transformations on ketones and their precursors. nih.govkobe-u.ac.jp For instance, chiral Schiff base-zinc complexes have been shown to catalyze the asymmetric addition of alkynes to ketones. nih.gov The development of catalysts for the enantioselective alkylation or arylation of this compound would open up access to a diverse range of chiral building blocks.

The table below outlines potential strategies for the synthesis of chiral derivatives:

| Catalytic System | Reaction Type | Potential Chiral Product |

| Chiral Organocatalysts (e.g., Proline) | Asymmetric Aldol Reaction | Chiral β-hydroxy ketone derivative |

| Chiral Organocatalysts (e.g., Squaramides) | Asymmetric Michael Addition | Chiral γ-keto ester/nitrile derivative |

| Chiral Metal Complexes (e.g., Cu, Zn) | Asymmetric Alkylation | Chiral α-alkylated this compound |

Integration of Flow Chemistry Techniques for Scalable Production

For any commercially viable chemical, the ability to scale up its production is crucial. Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers numerous advantages for scalability, safety, and process control. europa.eu

The enhanced heat and mass transfer in microreactors allows for the safe handling of highly exothermic or hazardous reactions. europa.eu This is particularly relevant for oxidation and Friedel-Crafts acylation reactions, which are often used in ketone synthesis. nih.govrsc.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and selectivities compared to batch processes. nih.gov

The synthesis of various ketones and related compounds has been successfully demonstrated in flow reactors. europa.eu For example, the synthesis of C-glycosyl compounds, which share some structural similarities with substituted cyclohexanones, has been optimized in a continuous flow setup, leading to higher yields and shorter reaction times. nih.gov The integration of in-line purification and analysis techniques can further streamline the manufacturing process, making it more efficient and cost-effective. The development of a continuous flow process for the synthesis of this compound would be a significant advancement for its potential large-scale production.

Advanced In Situ and Operando Spectroscopic Investigations of Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. In situ and operando spectroscopy, which involve monitoring reactions as they occur in real-time under actual reaction conditions, are powerful tools for gaining mechanistic insights. researchgate.netyoutube.comyoutube.com

Techniques such as Attenuated Total Reflectance-Infrared (ATR-IR) and Raman spectroscopy can provide information about the formation and consumption of reactants, intermediates, and products. nih.govbeilstein-journals.orgresearchgate.net For example, operando ATR-IR spectroscopy has been used to study the surface processes during the asymmetric hydrogenation of ketones on a chiral catalyst, revealing crucial details about the catalyst-substrate interactions. researchgate.net Similar studies on the synthesis of this compound could elucidate the role of catalysts, identify key intermediates, and help to optimize reaction conditions for improved performance.

In situ Raman spectroscopy has also been employed to study the mechanism of mechanochemical Friedel-Crafts acylations, providing evidence for the formation of acylium ion intermediates. nih.govbeilstein-journals.org Applying these techniques to the synthesis of this compound would provide invaluable data for understanding the underlying reaction pathways, whether it be a traditional solution-phase synthesis or a more novel approach like mechanochemistry or flow chemistry. This knowledge would be instrumental in the rational design of next-generation synthetic methodologies for this and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.